N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, thiophene-2-carboxylic acid, and 3-chloropyridazine. The synthesis may proceed through the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 3,4-dichloroaniline with acetic anhydride under acidic conditions.
Introduction of the thiophenyl group: Thiophene-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the acetamide intermediate.
Attachment of the pyridazinyl group: The final step involves the nucleophilic substitution reaction between the thiophenyl-acetamide intermediate and 3-chloropyridazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H11Cl2N3OS2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-11-4-3-10(8-12(11)18)19-15(22)9-24-16-6-5-13(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22) |
InChI Key |
WNTVQLVCRLQFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.